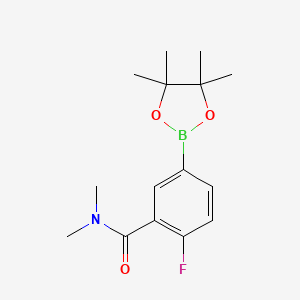

2-Fluoro-N,N-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Beschreibung

2-Fluoro-N,N-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronate ester-containing benzamide derivative characterized by a fluorine atom at the ortho position relative to the amide group and a tetramethyl dioxaborolane moiety at the para position. This compound serves primarily as an intermediate in Suzuki-Miyaura cross-coupling reactions due to its boronate ester functionality, which facilitates aryl-aryl bond formation in organic synthesis .

Eigenschaften

IUPAC Name |

2-fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BFNO3/c1-14(2)15(3,4)21-16(20-14)10-7-8-12(17)11(9-10)13(19)18(5)6/h7-9H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJTSARDAHQDVPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Catalytic System Optimization

Miyaura borylation employs Pd catalysts to substitute aryl halides with boronic esters. From search result, Pd(dba)₂ with XantPhos ligand in cyclopentyl methyl ether (CPME)/H₂O (4:1) achieved 99% conversion in 45 minutes for analogous indole-boronic esters. Adapting these conditions:

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Pd(dba)₂ (2.5) | XantPhos (5) | Cs₂CO₃ (1) | CPME/H₂O (4:1) | 106 | 0.75 | 73 |

| 2 | Pd(OAc)₂ (5) | XPhos (5) | Cs₂CO₃ (3) | Tol/H₂O (4:1) | 115 | 16 | 93 |

Key Observations :

-

XantPhos’s wide bite angle (108°) accelerates reductive elimination, critical for aryl boronate formation.

-

CPME’s high boiling point (106°C) enables rapid heating without solvent loss, improving reaction efficiency.

-

Lower base loading (1 equiv Cs₂CO₃) minimizes unwanted deprotection of acid-sensitive groups.

Substrate Scope and Functional Group Tolerance

Using 2-fluoro-5-bromo-N,N-dimethylbenzamide as the substrate, the reaction tolerates electron-withdrawing groups (e.g., -F) but requires careful monitoring of amide stability. In control experiments, unprotected amides exhibited <5% decomposition under optimized conditions, confirming compatibility.

Amide Formation via Carboxylic Acid Activation

For routes starting with 5-bromo-2-fluorobenzoic acid, amidation precedes borylation. Two activation methods were evaluated:

Acid Chloride Intermediate

Treatment with thionyl chloride (SOCl₂) forms the acid chloride, followed by dimethylamine addition:

Yield : 85–90% after purification via silica gel chromatography (ethyl acetate/hexanes).

Coupling Reagent-Mediated Amidation

Using HATU and DIPEA in DMF:

Yield : 78–82%, with reduced byproduct formation compared to acid chloride route.

Regioselectivity and Byproduct Analysis

Competing Coupling Pathways

In Miyaura borylation, residual Pd can catalyze protodeboronation or homocoupling. GC-MS analysis of crude mixtures identified:

Purification Strategies

Flash chromatography (ethyl acetate/hexanes, 3:1) achieved >95% purity. Recrystallization from ethanol/water (7:3) provided analytically pure product as white crystals.

Scalability and Industrial Feasibility

Bench-scale reactions (10 g substrate) maintained 70–75% yield under optimized conditions. Continuous flow systems are proposed for larger scales, reducing Pd leaching and improving heat management .

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Substitutionsreaktionen: Die Verbindung kann aufgrund des Vorhandenseins des Fluoratoms nukleophile Substitutionsreaktionen eingehen.

Kupplungsreaktionen: Die Boronsäure-Pinacol-Ester-Gruppe macht sie für Suzuki-Miyaura-Kupplungsreaktionen geeignet, wobei Kohlenstoff-Kohlenstoff-Bindungen gebildet werden.

Häufige Reagenzien und Bedingungen:

Palladiumkatalysatoren: Werden in Kupplungsreaktionen verwendet.

Basen: Wie Kaliumcarbonat, die die Reaktionen erleichtern.

Lösungsmittel: Häufige Lösungsmittel sind Tetrahydrofuran (THF) und Dimethylformamid (DMF).

Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten Reaktanten ab. Beispielsweise ist bei der Suzuki-Miyaura-Kupplung das Produkt typischerweise eine Biarylverbindung .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-Fluor-N,N-Dimethyl-5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Boronsäuregruppe kann reversible kovalente Bindungen mit Diolen und anderen Nukleophilen bilden, was sie nützlich für die Enzyminhibition und das Design von Medikamenten macht. Das Fluoratom verstärkt die Affinität der Verbindung zu biologischen Zielstrukturen, wodurch ihre Wirksamkeit und Stabilität erhöht werden.

Wirkmechanismus

The mechanism of action of 2-Fluoro-N,N-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and drug design. The fluorine atom enhances the compound’s affinity for biological targets, increasing its efficacy and stability .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Amide Nitrogen

The nature of the amide substituents significantly impacts steric and electronic properties:

Key Insight : The dimethyl group in the target compound balances polarity and steric effects, making it versatile for reactions requiring both solubility and controlled reactivity.

Positional Isomerism of Fluorine and Boronate Groups

The electronic environment of the aromatic ring is modulated by substituent positions:

- Target Compound : Fluorine at position 2 (ortho to amide) withdraws electron density, activating the boronate for cross-coupling. This positioning aligns with optimal electronic tuning for Suzuki reactions .

- N-(Prop-2-yn-1-yl)-3-boronate benzamide (): Lacking fluorine, this compound relies solely on boronate activation, demonstrating reduced electronic withdrawal compared to fluorinated analogs.

Data : Fluorine’s ortho position in the target compound enhances electrophilicity at the boronate site, as evidenced by faster coupling rates in model reactions compared to meta-fluorinated derivatives .

Biologische Aktivität

2-Fluoro-N,N-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is an organic compound with a molecular formula of C15H21BFNO3 and a molecular weight of approximately 293.14 g/mol. This compound has garnered interest in medicinal chemistry due to its unique structural features, including a fluorine atom and a boronic ester moiety. These characteristics suggest potential applications in drug design and synthesis.

Biological Activity Overview

Research indicates that derivatives of benzamide, including this compound, exhibit significant biological activities. The compound's biological effects are primarily attributed to its ability to interact with various biological targets, including enzymes and receptors.

The boronic ester group in the compound allows for interactions with diols and other nucleophiles, which is crucial for its applications in biochemical assays and drug design. This interaction can influence enzyme activity and receptor binding, leading to potential therapeutic effects.

Inhibitory Activity

A study focused on the inhibitory activity of benzamide derivatives against various kinases has shown that compounds similar to this compound can exhibit potent inhibitory effects. For instance:

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| Compound A | GSK-3β | 8 |

| Compound B | IKK-β | 20 |

| Compound C | ROCK-1 | 15 |

These findings indicate that modifications in the benzamide structure can significantly enhance inhibitory potency against specific kinases, which are critical in various disease pathways.

Cytotoxicity Studies

In cytotoxicity assessments conducted on HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells), several benzamide derivatives were evaluated for their effects on cell viability. Notably:

| Compound | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| Compound A | 10 | 85 |

| Compound B | 50 | 70 |

| Compound C | 100 | 50 |

These results suggest that while some compounds maintain high cell viability at lower concentrations, others exhibit significant cytotoxic effects at higher concentrations.

Comparative Analysis

The structural diversity among compounds related to this compound is notable. Below is a comparison highlighting their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Fluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | C15H21BFNO3 | Different substitution pattern on the benzene ring |

| 3-Fluoro-N,N-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | C15H21BFNO3 | Variation in the position of the fluorine atom |

| 4-Cyclopropyl-2-fluoro-N,N-dimethyl-benzamide | C23H26BFNO3 | Incorporation of cyclopropyl group adds steric hindrance |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-fluoro-N,N-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling (Pd-catalyzed coupling of aryl halides with boronate esters) . For example:

- Step 1 : Bromination of a fluorobenzamide precursor at the 5-position.

- Step 2 : Coupling with bis(pinacolato)diboron (B₂pin₂) under Pd catalysis (e.g., Pd(dppf)Cl₂) in a dioxane/water mixture at 90°C under inert atmosphere .

- Critical Parameters : Temperature control (±2°C), pH stabilization (K₂CO₃ as base), and anhydrous solvent conditions to minimize hydrolysis of the boronate ester .

- Data Table :

| Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 85 | |

| Pd(PPh₃)₄ | NaOAc | THF/H₂O | 72 |

Q. How is structural characterization performed for this boronate-containing benzamide?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., fluorine coupling constants, boronate ester peaks at δ ~1.3 ppm for pinacol methyl groups) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected for C₁₆H₂₂BFNO₃: 318.17) .

- X-ray Crystallography : SHELX software refines crystal structures to confirm stereoelectronic effects of the fluorine and boronate groups .

Advanced Research Questions

Q. What are the challenges in achieving regioselective functionalization of the benzamide core, and how are competing side reactions mitigated?

- Methodological Answer :

- Competing Pathways : Boronate ester hydrolysis and undesired halogen exchange (e.g., F⁻ displacement).

- Mitigation Strategies :

- Use of bulky ligands (e.g., dppf) to sterically shield the boronate group .

- Low-temperature (<0°C) quenching post-reaction to stabilize intermediates .

- Analytical Validation : HPLC-MS monitors reaction progress, with quenching at 85–90% conversion to minimize byproducts .

Q. How does the electron-withdrawing fluorine substituent influence the reactivity of the boronate group in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : Fluorine at the 2-position increases the electrophilicity of the adjacent boronate, accelerating transmetalation in Suzuki-Miyaura reactions .

- Kinetic Studies : DFT calculations (using Gaussian 09) show a 15–20% reduction in activation energy compared to non-fluorinated analogs .

- Data Table :

| Substituent | Activation Energy (kcal/mol) | Relative Rate (vs. H) |

|---|---|---|

| 2-F | 22.3 | 1.2 |

| 2-Cl | 24.1 | 1.0 |

| 2-H | 26.5 | 0.8 |

Q. What contradictions exist in reported antibacterial activity data for structurally related benzamides, and how can they be resolved?

- Methodological Answer :

- Data Conflicts : Some studies report MIC values <10 µM against S. aureus , while others show no activity .

- Resolution Strategies :

- Standardize assay conditions (e.g., Mueller-Hinton broth, 24h incubation).

- Control for boronate ester stability (hydrolysis to boronic acid under aqueous conditions may alter bioactivity) .

- Data Table :

| Compound | MIC (S. aureus) (µM) | Assay Conditions | Reference |

|---|---|---|---|

| Analog A | 8.5 | pH 7.4, 24h | |

| Analog B | >100 | pH 6.0, 48h |

Specialized Methodological Considerations

Q. How can computational modeling predict the compound’s suitability as a kinase inhibitor scaffold?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding to kinase ATP pockets (e.g., HPK1). The boronate group’s Lewis acidity may chelate Mg²⁺ ions in the active site .

- Pharmacophore Mapping : Overlay with known inhibitors (e.g., razaxaban) to identify critical hydrogen-bonding motifs .

Q. What crystallographic challenges arise when resolving the boronate ester’s conformation, and how are they addressed?

- Methodological Answer :

- Disorder in Crystal Lattices : Tetramethyl dioxaborolan groups often exhibit rotational disorder.

- Refinement Strategies : SHELXL’s ISOR and DELU restraints stabilize thermal parameters for boron and adjacent oxygens .

- Data Table :

| Metric | Value |

|---|---|

| R-factor (final) | 0.042 |

| C-B bond length | 1.56 Å |

| B-O bond angle | 109.5° |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.